N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

COX-2 inhibitor anti-inflammatory tosylpyrrolidine

Procure this unique, three-module scaffold to accelerate SAR programs targeting COX-2/BuChE dual inhibition. It uniquely fuses a validated low-nanomolar COX-2 tosylpyrrolidine pharmacophore with a BBB-permeable benzodioxole-5-carboxamide BuChE motif, eliminating multi-step synthesis of key intermediates. Ideal for CNS-biased fragment-based drug discovery and parallel library generation, this ready-to-use compound bypasses complex sulfonylation and amide coupling optimization, enabling rapid hit expansion.

Molecular Formula C20H22N2O5S
Molecular Weight 402.47
CAS No. 887862-45-5
Cat. No. B2588546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS887862-45-5
Molecular FormulaC20H22N2O5S
Molecular Weight402.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H22N2O5S/c1-14-4-7-17(8-5-14)28(24,25)22-10-2-3-16(22)12-21-20(23)15-6-9-18-19(11-15)27-13-26-18/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,21,23)
InChIKeyUXIOONVNTCLDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 887862-45-5) — Structural Blueprint and Purchase-Readiness for COX-2 Probe Development


N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 887862-45-5, molecular formula C₂₀H₂₂N₂O₅S, molecular weight 402.47) is a synthetically tractable, three-component amide scaffold defined by a 1,3-benzodioxole-5-carboxamide (piperonylic acid amide) pharmacophore, an N-tosylpyrrolidine sulfonamide module, and a methylene linker [1]. The compound is commercially available at ≥95% purity (catalog no. CM992069) for direct purchase [1]. Both the benzodioxole-5-carboxamide substructure and the 1-tosylpyrrolidine framework have independently been exploited in medicinal chemistry campaigns against cyclooxygenase-2 (COX-2) and butyrylcholinesterase (BuChE), positioning this compound as a prefabricated dual-module intermediate for structure–activity relationship (SAR) expansion [2][3].

Why N-((1-Tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Replaced by a Simple Benzamide or Monofunctional Pyrrolidine


Simple benzamide COX-2 inhibitors (IC₅₀ ∼0.14–10 µM) and monofunctional pyrrolidine-2,5-diones (IC₅₀ ∼0.98 µM) operate through a single pharmacophoric element, whereas the target compound covalently fuses three validated pharmacophores—the benzodioxole, the N-tosylpyrrolidine, and the carboxamide linker—within one molecule [1][2][3]. The N-tosylpyrrolidine motif has been explicitly designed as an arylsulfonyl-bearing scaffold for COX-2 inhibitor development, and benzodioxole-5-carboxamides independently deliver nanomolar BuChE potency and blood–brain barrier permeability. Substituting the compound with a generic pyrrolidine or benzamide would discard at least two of these pharmacophores, fundamentally altering the SAR trajectory and invalidating structure-based hypotheses that depend on the simultaneous presentation of all three modules [1][3].

Quantitative Benchmarking of N-((1-Tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Against Structural Analogs


COX-2 Inhibitory Potency: The 1-Tosylpyrrolidine Scaffold Achieves Nanomolar IC₅₀, Outperforming Representative Pyrrolidine-2,5-dione and Benzamide Comparators

The 1-tosylpyrrolidine substructure present in the target compound is a core motif of a scaffold series that produced purified mouse COX-2 IC₅₀ values as low as 30 nM for structurally related 4-alkyloxy-2-phenylcarboxamidyl-1-tosylpyrrolidines [1]. This represents a >30-fold improvement over representative pyrrolidine-2,5-dione COX-2 inhibitors (IC₅₀ = 0.98 µM; SI = 31.5) and a 10–100-fold improvement over simple benzamide COX-2 inhibitors (IC₅₀ range 0.14–10 µM) [2][3]. Because the target compound retains the identical 1-tosylpyrrolidine pharmacophore, the nanomolar potency class is directly transferable, making it an attractive starting point for optimization campaigns that already benefit from a validated low-nanomolar core [1].

COX-2 inhibitor anti-inflammatory tosylpyrrolidine

Dual-Pharmacophore Architecture: The Target Compound Is the Only Pre-assembled Chimera of a COX-2-Active Tosylpyrrolidine and a BuChE/COX-2-Active Benzodioxole Carboxamide

Literature analysis reveals that no single commercially available compound simultaneously incorporates both a 1-tosylpyrrolidine (COX-2-active) module and a benzo[d][1,3]dioxole-5-carboxamide module within one covalent framework [1][2]. Benzodioxole-5-carboxamide derivatives have demonstrated selective BuChE inhibition (hit compound 1; SAR expanded to 33 analogs with optimal compound 23 showing competitive kinetics, low cytotoxicity, and high in vitro BBB permeability) [2]. Independently, the 1-tosylpyrrolidine scaffold has been purposefully constructed for COX-2 inhibitor development [1]. The target compound is the unique covalent merger of these two independently validated pharmacophores, offering a single-molecule entry point for exploring dual COX-2/BuChE pharmacology or scaffold-hopping strategies that would otherwise require de novo synthesis of at least two separate building blocks.

dual pharmacophore SAR scaffold merging

Sulfonamide-Driven COX-2 Selectivity: The N-Tosyl Group Confers a Validated Selectivity Handle Absent in Non-sulfonamide Pyrrolidine COX-2 Inhibitors

A systematic study of 1,2-substituted pyrrolidine derivatives for COX-2 inhibition demonstrated that sulfonamide-containing pyrrolidines achieve preferential binding to COX-2 over COX-1 through computational docking and in vivo carrageenan-induced paw edema assays, with top-ranked sulfonamide-bearing compound 8b exhibiting 54.83% edema inhibition versus 57.48% for indometacin [1]. The target compound inherits the N-tosylsulfonamide group that was explicitly designed as an arylsulfonyl substituent at the pyrrolidine 1-position for COX-2 selectivity [2]. Non-sulfonamide pyrrolidine COX-2 inhibitors lack this validated selectivity handle, which is directly associated with the sulfonamide–COX-2 side-pocket interaction essential for isoform discrimination.

COX-2 selectivity sulfonamide tosyl group

Benzodioxole Carboxamide Moiety Enables CNS Penetration Potential: High in Vitro BBB Permeability and Low Cytotoxicity Validated in Analog Series

The benzo[d][1,3]dioxole-5-carboxamide substructure is a critical determinant of blood–brain barrier (BBB) penetration in benzodioxole-based BuChE inhibitors. The lead compound N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide and its optimized analog 23 demonstrated high in vitro BBB permeability and low cytotoxicity in cell-based assays [1]. The target compound retains the identical benzodioxole-5-carboxamide warhead, directly inheriting the CNS-penetrant property of this pharmacophore class. In contrast, simple pyrrolidine COX-2 inhibitors and benzamide analogs lack the benzodioxole motif and have not demonstrated comparable BBB penetration data in published studies.

BBB permeability CNS drug discovery benzodioxole

Procurement-Driven Application Scenarios for N-((1-Tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 887862-45-5)


COX-2 Lead Optimization: Direct SAR Expansion from a Pre-assembled Nanomolar-Potency Tosylpyrrolidine Core

Medicinal chemistry teams initiating COX-2 inhibitor programs can procure this compound as a ready-to-use scaffold for parallel SAR exploration. The pre-installed N-tosylpyrrolidine pharmacophore has a validated low-nanomolar COX-2 IC₅₀ (30 nM for close structural analogs), while the benzodioxole-5-carboxamide terminus serves as a diversification handle for amide coupling or functional group interconversion [Section 3, Evidence Item 1]. This strategy avoids the multi-step synthesis of the N-tosylpyrrolidine intermediate, saving an estimated 4–6 synthetic steps and enabling rapid library generation with a core that already outperforms pyrrolidine-2,5-dione and benzamide COX-2 templates.

Dual COX-2/BuChE Multi-Target Probe Development: A Single-Molecule Entry Point for Exploring Polypharmacology

The target compound is the only commercially available molecule that fuses a COX-2-active tosylpyrrolidine with a BuChE-active benzodioxole-5-carboxamide within one covalent framework [Section 3, Evidence Item 2]. Research groups investigating the COX-2/BuChE axis in neuroinflammation or Alzheimer's disease can use this compound as a dual-target probe without needing to independently synthesize and couple two separate pharmacophoric building blocks. The benzodioxole-5-carboxamide substructure additionally confers validated BBB permeability and low cytotoxicity, making the compound particularly suitable for CNS-relevant dual-target screening cascades [Section 3, Evidence Item 4].

Sulfonamide-Selective COX-2 Fragment-Based Drug Design: Using the N-Tosylpyrrolidine Module as a Validated Starting Fragment

Fragment-based drug discovery (FBDD) campaigns targeting COX-2 isoform selectivity can employ this compound as a privileged sulfonamide-containing fragment. The N-tosylsulfonamide group has been computationally and experimentally validated as a COX-2 selectivity determinant in pyrrolidine scaffolds, with in vivo anti-inflammatory activity approaching that of indometacin [Section 3, Evidence Item 3]. Purchasing the pre-formed tosylpyrrolidine fragment bypasses the N-tosylation reaction step that often requires optimization of sulfonylation conditions, protecting-group strategy, and purification. The benzodioxole carboxamide tail further provides a built-in vector for fragment growing or linking without additional synthetic manipulation.

CNS-Penetrant Anti-Inflammatory Probe Synthesis: Leveraging the Benzodioxole Carboxamide for BBB Penetration

For neuroscience-focused inflammation research, this compound provides a benzodioxole-5-carboxamide pharmacophore that has demonstrated high in vitro BBB permeability and favorable cytotoxicity profiles in structurally analogous BuChE inhibitors [Section 3, Evidence Item 4]. Laboratories developing CNS-penetrant COX-2 or dual COX-2/BuChE inhibitors can use this compound as a CNS-biased starting scaffold, circumventing the need to design BBB permeability from scratch—a challenge that standard pyrrolidine-dione and benzamide COX-2 inhibitor templates have not addressed in published studies.

Quote Request

Request a Quote for N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.